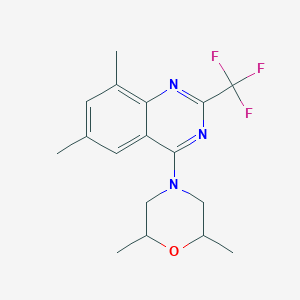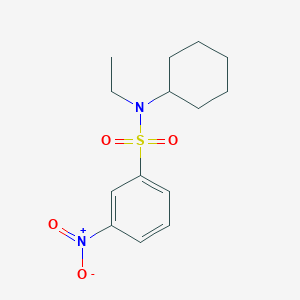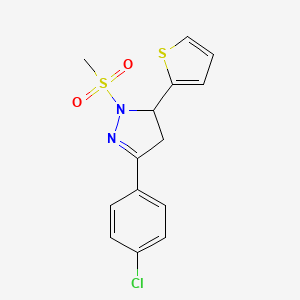
4-(2,6-dimethyl-4-morpholinyl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline
Vue d'ensemble
Description
4-(2,6-dimethyl-4-morpholinyl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline, also known as gefitinib, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). It was first approved by the United States Food and Drug Administration (FDA) in 2003 for the treatment of non-small cell lung cancer (NSCLC). Since then, it has been extensively studied for its potential use in other types of cancer and has shown promising results.
Mécanisme D'action
Gefitinib works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways that promote cell growth and survival. By inhibiting EGFR activity, 4-(2,6-dimethyl-4-morpholinyl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline can induce apoptosis (programmed cell death) in cancer cells and prevent their proliferation.
Biochemical and physiological effects
Gefitinib has been shown to have a number of biochemical and physiological effects. It can induce apoptosis in cancer cells by inhibiting EGFR activity and downstream signaling pathways. It can also inhibit the proliferation of cancer cells and induce cell cycle arrest. In addition, it has been shown to have anti-angiogenic effects, which can prevent the growth of new blood vessels that supply nutrients to cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Gefitinib has a number of advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified to improve its potency and selectivity. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in lab experiments. It can be difficult to obtain pure and stable samples of 4-(2,6-dimethyl-4-morpholinyl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline, and its effects can be influenced by factors such as cellular context and drug resistance.
Orientations Futures
There are a number of future directions for research on 4-(2,6-dimethyl-4-morpholinyl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline. One area of interest is the development of new and more potent EGFR inhibitors. Another area of interest is the identification of biomarkers that can predict the response to 4-(2,6-dimethyl-4-morpholinyl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline treatment. This can help to identify patients who are most likely to benefit from the drug and avoid unnecessary treatment in those who are unlikely to respond. In addition, there is ongoing research on the use of 4-(2,6-dimethyl-4-morpholinyl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline in combination with other chemotherapy drugs or immunotherapies to improve treatment outcomes. Finally, there is interest in studying the potential use of 4-(2,6-dimethyl-4-morpholinyl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline in other types of cancer, such as breast and head and neck cancer.
Applications De Recherche Scientifique
Gefitinib has been extensively studied for its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells that overexpress EGFR. It has also been studied for its potential use in combination with other chemotherapy drugs to improve treatment outcomes. In addition, 4-(2,6-dimethyl-4-morpholinyl)-6,8-dimethyl-2-(trifluoromethyl)quinazoline has been studied for its potential use in other types of cancer, such as breast and head and neck cancer.
Propriétés
IUPAC Name |
4-[6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-yl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O/c1-9-5-10(2)14-13(6-9)15(22-16(21-14)17(18,19)20)23-7-11(3)24-12(4)8-23/h5-6,11-12H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEOFIDUOHTEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC3=C(C=C(C=C32)C)C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 4-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4105756.png)
acetic acid](/img/structure/B4105762.png)

![N-{[(2-bromo-4-nitrophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B4105789.png)
![1-[2-(4-methoxyphenoxy)propanoyl]-4-phenylpiperazine](/img/structure/B4105793.png)
![2-[3-allyl-1-(4-methylphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(3-chlorophenyl)acetamide](/img/structure/B4105800.png)
![4-[(6-bromo-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B4105818.png)
![N-[(4-bromophenyl)(phenyl)methyl]-3-methoxybenzamide](/img/structure/B4105833.png)
![N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4105848.png)
![1-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4105856.png)
![[(3-{[methyl(quinolin-5-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B4105857.png)
![4-bromo-5-[4-(4-nitrophenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B4105862.png)
![N-{[4-allyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4105864.png)